7-Chloro-1H-indene

Vue d'ensemble

Description

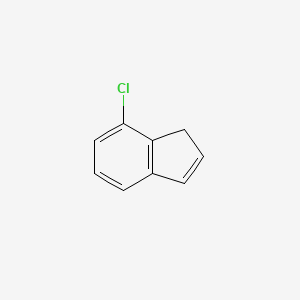

7-Chloro-1H-indene is a chemical compound with the molecular formula C9H7Cl . It has a molecular weight of 150.61 .

Molecular Structure Analysis

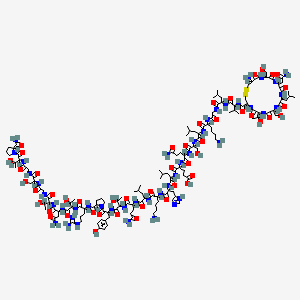

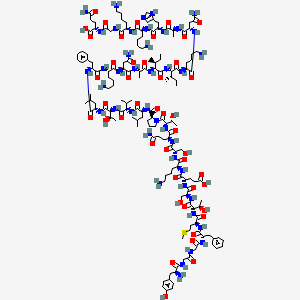

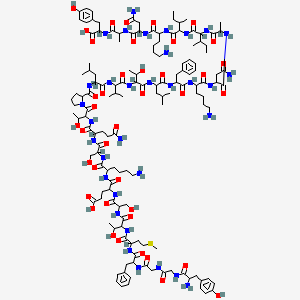

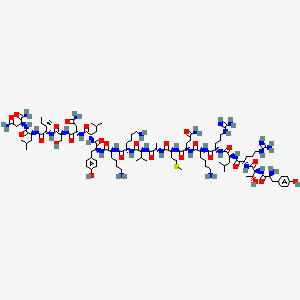

The InChI code for 7-Chloro-1H-indene is 1S/C9H7Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2 . This indicates the presence of a chlorine atom at the 7th position in the indene ring structure.Physical And Chemical Properties Analysis

7-Chloro-1H-indene is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique

Tautomeric Stabilization and Molecular Structure

- 7-Chloro-1H-indene derivatives have been explored for their ability to stabilize certain tautomeric forms. For instance, 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione has shown potential in stabilizing NH hydrogen atoms in various positions, highlighting its significance in molecular structure studies (Sigalov et al., 2019).

Chemical Reactions and Complex Formation

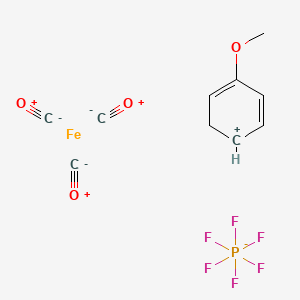

- Research on the interaction of indene with Fe2(CO)9 demonstrates the stabilization of the 7H tautomer of indene, a high-energy form, as a diiron pentacarbonyl complex. This provides insight into the energetics and stability of indene tautomers in complex formation (Jin et al., 2013).

Polymerization and Material Synthesis

- 1H-indene derivatives, such as 2,2′-methylenebis[1H-indenes], have been synthesized and utilized in the creation of ansa-metallocenes, which are significant in polymerization catalysis. These derivatives show varied reactivity and solubility, influencing their use in synthesizing polyethylene and polypropylene (Resconi et al., 2006).

Catalytic Synthesis of Substituted Indenes

- The Co(III)-carbene radical approach has been applied for the catalytic synthesis of substituted 1H-indenes. This method uses readily available materials and is significant for the construction of functionalized 1H-indene derivatives, highlighting its potential in organic synthesis (Das et al., 2016).

Solar Cell Applications

- Indene derivatives, specifically indene-C60 bisadduct (ICBA), have been used in ternary blend polymer solar cells. The inclusion of ICBA improves the open-circuit voltage and charge transfer, demonstrating indene derivatives' role in enhancing the efficiency of solar cells (Cheng et al., 2014).

Atmospheric Oxidation Studies

- The atmospheric oxidation of indene initiated by OH radicals has been studied for its implications inthe formation of secondary organic aerosols and organic pollutants. Understanding the reaction pathways and products, such as oxygenated polycyclic aromatic hydrocarbons, from the oxidation of indene can clarify the environmental impact of these processes (Ding et al., 2020).

Molecular and Vibrational Study

- Studies on the molecular structure and vibrational aspects of 1H-indene derivatives, such as 2,3-dihydro-1H-indene, provide insights into their physical properties. These studies are crucial in understanding the reactivity and stability of these compounds, with applications in various chemical and material science fields (Prasad et al., 2010).

Synthesis of Semiconductor Materials

- The modular synthesis of 1H-indenes and related compounds is key in creating ambipolar organic semiconductor materials. These materials show promising physical properties for use in electronics and optoelectronics (Zhu et al., 2009).

Safety And Hazards

7-Chloro-1H-indene is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye protection, ensuring adequate ventilation, and avoiding dust formation .

Propriétés

IUPAC Name |

7-chloro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELMOBXAHCEEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585783 | |

| Record name | 7-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-indene | |

CAS RN |

52085-99-1 | |

| Record name | 7-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.